N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

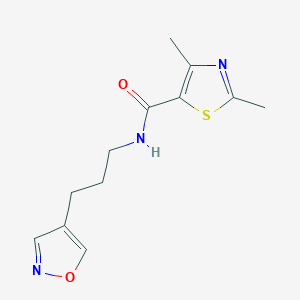

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide, also known as HEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEMS is a sulfinamide compound that has been shown to have significant biological activity, making it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Chromatographic Enantioseparation

Chiral sulfinamides, including derivatives of N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide, have significant applications in chemistry, medicine, and material science. Their enantioseparation using chiral stationary phases (CSPs) in chromatography has been explored to understand factors affecting separation, such as column type, polar alcohol concentration, and temperature. This research provides valuable insights for future chiral high-performance liquid chromatography (HPLC) studies related to these compounds (Zeng et al., 2018).

Mechanistic Insights in Asymmetric Nucleophilic Addition

The nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide with organometallic reagents has been studied using density functional theory (DFT) computations. This research provides a mechanistic understanding of the reaction and factors influencing diastereomeric ratios, contributing to the knowledge in asymmetric synthesis involving sulfinamides (Hennum et al., 2014).

Microwave-Assisted Synthesis of Enantiomerically Pure Imines

A sustainable, microwave-assisted method for synthesizing optically pure N-(tert-butylsulfinyl)imines, using (R)-2-methylpropane-2-sulfinamide, has been developed. This solvent-free process allows for efficient preparation of a variety of sulfinyl aldimines and ketimines, which are valuable for asymmetric synthesis (Collados et al., 2012).

Synthesis of Enantiomerically Pure Amines

Research on the diastereoselective radical alkylation reaction of ortho-X-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides has led to the efficient preparation of primary α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines in enantiomerically pure form. This process has applications in the synthesis of various organic molecules (Fernández‐Salas et al., 2014).

Application in Polymer Chemistry

The synthesis of polymers like poly(2-acrylamido-2-methylpropane sulfonic acid) involves components similar to N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide. These polymers have widespread industrial applications, demonstrating the relevance of sulfinamide derivatives in polymer chemistry (Bray et al., 2017).

Antimicrobial Coatings

Sulfinamide derivatives have been explored in the development of antimicrobial coatings. For example, N-halamine acrylamide monomers, similar in structure to N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide, have been used to produce antimicrobial water-based paints (Kocer, 2012).

Propiedades

IUPAC Name |

N-hex-1-yn-3-yl-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-6-8-9(7-2)11-13(12)10(3,4)5/h2,9,11H,6,8H2,1,3-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQMSGZEWSDIDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#C)NS(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)

![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2376370.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376372.png)

![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)

![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)

![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)